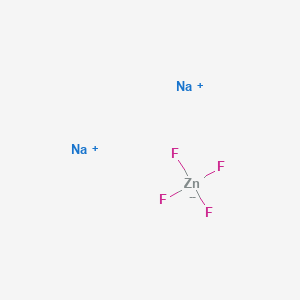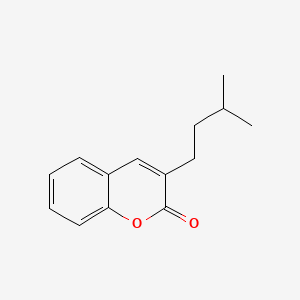
Aluminium pentadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium pentadecanoate is a chemical compound formed by the reaction of aluminium with pentadecanoic acid
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Aluminium Pentadecanoat kann durch die Reaktion von Aluminiumchlorid mit Pentadecansäure synthetisiert werden. Die Reaktion findet typischerweise in Gegenwart eines Lösungsmittels wie Ethylendichlorid statt, und die Mischung wird erhitzt, um die Reaktion zu erleichtern. Die allgemeine Reaktionsgleichung lautet wie folgt: [ \text{AlCl}3 + 3 \text{C}{15}\text{H}{31}\text{COOH} \rightarrow \text{Al}(\text{C}{15}\text{H}_{31}\text{COO})_3 + 3 \text{HCl} ]
Industrielle Produktionsmethoden: Die industrielle Produktion von Aluminium Pentadecanoat umfasst ähnliche Synthesewege, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Einsatz von kontinuierlichen Reaktoren und fortschrittlichen Reinigungsverfahren ist in industriellen Umgebungen üblich.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Aluminium Pentadecanoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Aluminiumoxid und Pentadecansäure zu bilden.
Reduktion: Es kann reduziert werden, um Aluminiummetall und Pentadecansäure zu bilden.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Pentadecanoatgruppen durch andere Liganden ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Sauerstoff und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid verwendet werden.
Substitution: Verschiedene Liganden wie Halogenide oder andere Carboxylate können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Aluminiumoxid und Pentadecansäure.
Reduktion: Aluminiummetall und Pentadecansäure.
Substitution: Aluminiumverbindungen mit verschiedenen Liganden und Pentadecansäure.
Wissenschaftliche Forschungsanwendungen
Aluminium Pentadecanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Katalysator in organischen Synthese- und Polymerisationsreaktionen verwendet.
Medizin: Es werden Untersuchungen durchgeführt, um seine Verwendung bei der Entwicklung neuer Pharmazeutika und Therapeutika zu untersuchen.
Industrie: Aufgrund seiner einzigartigen Eigenschaften wird es bei der Herstellung von Hochleistungsmaterialien und Beschichtungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Aluminium Pentadecanoat beinhaltet seine Fähigkeit, stabile Komplexe mit verschiedenen Molekülen zu bilden. Es kann mit molekularen Zielstrukturen wie Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten Signalwege umfassen:
Bindung an Enzyme: Aluminium Pentadecanoat kann Enzyme durch Bindung an ihre aktiven Zentren hemmen oder aktivieren.
Rezeptor-Interaktion: Es kann mit Zelloberflächenrezeptoren interagieren und zelluläre Signalwege beeinflussen.
Ähnliche Verbindungen:
Aluminiumstearat: Ähnliche Struktur, aber mit Stearinsäure anstelle von Pentadecansäure.
Aluminium Palmitat: Ähnlich, aber mit Palmitinsäure.
Aluminium Oleat: Ähnlich, aber mit Ölsäure.
Einzigartigkeit: Aluminium Pentadecanoat ist aufgrund seiner spezifischen Kettenlänge der Pentadecansäure einzigartig, die ihm besondere physikalische und chemische Eigenschaften verleiht. Dies macht es für bestimmte Anwendungen geeignet, bei denen andere Aluminiumcarboxylate möglicherweise nicht so effektiv sind.
Wirkmechanismus
The mechanism of action of aluminium pentadecanoate involves its ability to form stable complexes with various molecules. It can interact with molecular targets such as enzymes and receptors, modulating their activity. The pathways involved include:
Binding to Enzymes: this compound can inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It can interact with cell surface receptors, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Aluminium stearate: Similar in structure but with stearic acid instead of pentadecanoic acid.
Aluminium palmitate: Similar but with palmitic acid.
Aluminium oleate: Similar but with oleic acid.
Uniqueness: Aluminium pentadecanoate is unique due to its specific chain length of the pentadecanoic acid, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other aluminium carboxylates may not be as effective.
Eigenschaften
CAS-Nummer |
63718-62-7 |
|---|---|
Molekularformel |
C45H87AlO6 |
Molekulargewicht |
751.1 g/mol |
IUPAC-Name |
aluminum;pentadecanoate |
InChI |
InChI=1S/3C15H30O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h3*2-14H2,1H3,(H,16,17);/q;;;+3/p-3 |
InChI-Schlüssel |
SMYVRNHZWXIWRM-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


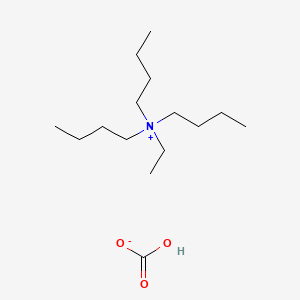


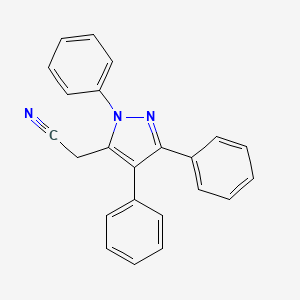
![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)

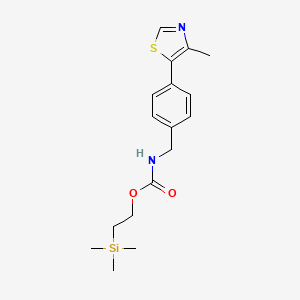


![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)


